![molecular formula C14H10O2 B1279037 3H-苯并[f]色烯-2-甲醛 CAS No. 61699-01-2](/img/structure/B1279037.png)

3H-苯并[f]色烯-2-甲醛

描述

3H-benzo[f]chromene-2-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as chromenes. These compounds are characterized by a fused ring structure consisting of a benzene ring and a pyran ring. The specific compound of interest, 3H-benzo[f]chromene-2-carbaldehyde, features an aldehyde functional group at the second carbon of the chromene structure, which makes it a valuable intermediate for various chemical reactions and syntheses .

Synthesis Analysis

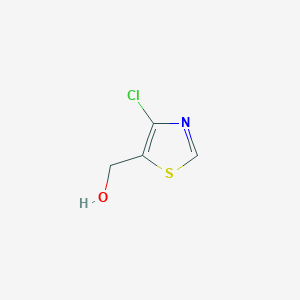

The synthesis of 3H-benzo[f]chromene-2-carbaldehydes has been achieved through different methods. One approach involves a cascade reaction starting from naphthol Mannich bases and 3-(N,N-diethylamino)acrolein, which undergoes a [4+2] cycloaddition followed by the elimination of diethylamine to yield the desired product . Another method reported is the one-pot, three-component synthesis involving N-benzyl-2-cyanoacetamide, 2-naphthol, and aromatic aldehydes, which provides an environmentally friendly and metal-free approach to synthesize 3-amino-N-benzyl-1-aryl-1H-benzo[f]chromene-2-carboxamide derivatives, closely related to the target compound .

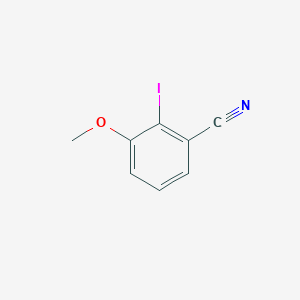

Molecular Structure Analysis

The molecular structure of compounds related to 3H-benzo[f]chromene-2-carbaldehyde has been elucidated using spectral methods and X-ray diffraction analysis. For instance, the structure of 3-(4-oxochroman-3-ylmethyl)-4H-chromen-4-one, a derivative of 4-oxo-4H-chromene-3-carbaldehyde, was determined, providing insights into the molecular arrangement and confirming the presence of the chromene core . Additionally, the crystal structure of 2-amino-3-cyano-6-hydroxy-4-phenyl-4H-benzo[f]chromene, another related compound, was established, which aids in understanding the structural aspects of the benzo[f]chromene derivatives .

Chemical Reactions Analysis

3H-benzo[f]chromene-2-carbaldehydes are versatile intermediates that can undergo various chemical reactions. For example, they can participate in oxa-[3+3] annulation with 2-naphthols to synthesize polycondensed chromeno[2,3-b]chromenes, which are complex structures with potential applications in material science and pharmaceuticals . Furthermore, these compounds can be converted into imines and hydrazones, which exhibit interesting luminescence and ionochromic properties, making them suitable for the development of sensors and other functional materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3H-benzo[f]chromene-2-carbaldehyde derivatives are influenced by their molecular structure. The presence of the aldehyde group contributes to their reactivity, allowing for further functionalization. The synthesized compounds have been virtually screened against therapeutic targets, indicating potential biological activity . Additionally, the ionochromic properties of related hydrazone derivatives suggest that these compounds can interact with metal cations and various anions, leading to changes in their absorption and fluorescence properties .

科学研究应用

新型化合物的合成

一系列 1H-苯并[f]色烯-2-甲醛通过涉及萘曼尼希碱和 3-(N,N-二乙氨基)丙烯醛的级联反应合成。该反应利用 [4+2] 环加成机理,生成新的化合物结构(Lukashenko 等,2016)。

发光和离子变色性质

9-羟基-1-甲基-3-氧代-3H-苯并[f]色烯-8-甲醛及其衍生物表现出多功能的离子变色性质。这些化合物可以与金属阳离子和各种阴离子形成有色配合物,从而导致吸收和荧光性质发生显着变化(Nikolaeva 等,2020)。

稠合色烯的制备

1H-苯并[f]色烯-2-甲醛用于合成稠合色烯并[2,3-b]色烯。该方法基于 [3+3] 环加成反应,代表了合成复杂色烯结构的新方法(Semenova 等,2021)。

吡啶并香豆素衍生物的合成

4Н-色烯-3-甲醛和 1Н-苯并[f]色烯-3-甲醛与 4-氨基香豆素反应生成吡啶并香豆素衍生物。该反应涉及迈克尔反应、色环开环和环脱水(Osipov 等,2019)。

在五羰基铁作用下的转化

4-氧代-4H-色烯-3-甲醛在五羰基铁存在下发生转化,生成不同的色烯-4-酮化合物。这项研究提供了在特定条件下色烯甲醛反应性的见解(Ambartsumyan 等,2012)。

与芳香胺的反应

3-全氟酰基-4Н-色烯和 2-全氟酰基-1Н-苯并[f]色烯与伯芳香胺的反应通过吡喃环裂解产生新化合物,由阿扎-迈克尔反应引发。该反应途径扩展了这些化合物在合成化学中的用途(Osipov 等,2020)。

抗菌活性研究

香豆素衍生物,包括 4-(2-(苯甲氧基)苯基氨基)-2-氧代-2H-色烯-3-甲醛,被研究其抗菌特性。这些化合物对各种细菌表现出中等到高的活性,突出了它们在抗菌研究中的潜力(Govori 等,2013)。

抗肿瘤活性

衍生自 6-(苯并[d]噻唑-2-基)-4-氧代-(4H)-色烯-3-甲醛的化合物被评估其体外抗肿瘤活性。其中一些化合物表现出显着的抗癌活性,特别是对肺癌和结肠癌细胞(El-Helw 等,2019)。

安全和危害

属性

IUPAC Name |

3H-benzo[f]chromene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O2/c15-8-10-7-13-12-4-2-1-3-11(12)5-6-14(13)16-9-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIHHFQLXQICCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=C(O1)C=CC3=CC=CC=C32)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447255 | |

| Record name | 3H-benzo[f]chromene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3H-benzo[f]chromene-2-carbaldehyde | |

CAS RN |

61699-01-2 | |

| Record name | 3H-benzo[f]chromene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

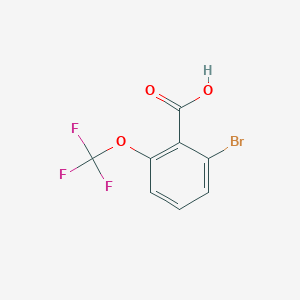

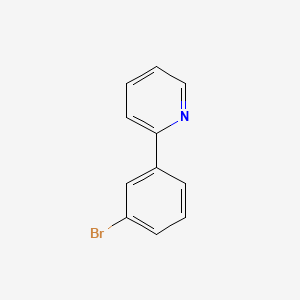

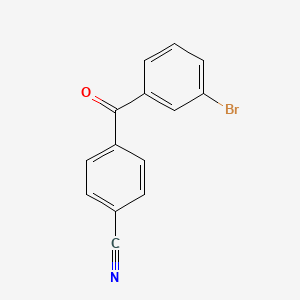

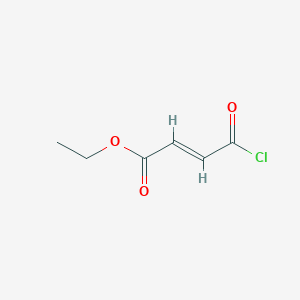

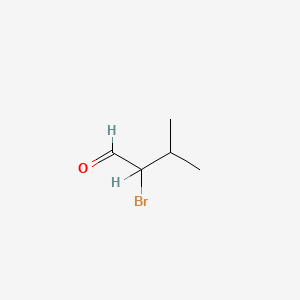

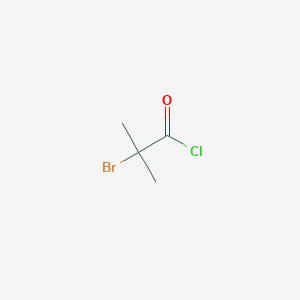

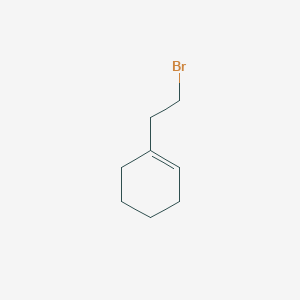

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B1278970.png)